
4-Azido-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-N,N-dimethylbenzamide: is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry The structure of this compound consists of a benzene ring substituted with an azido group at the para position and a dimethylamide group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Azidation of N,N-dimethylbenzamide: The synthesis of 4-Azido-N,N-dimethylbenzamide can be achieved through the azidation of N,N-dimethylbenzamide. This involves the reaction of N,N-dimethylbenzamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido group.
Direct Azidation: Another method involves the direct azidation of N,N-dimethylbenzamide using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate. This method provides a more efficient and practical approach to synthesizing the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control of reaction conditions and improved safety measures, given the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-Azido-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or DMSO.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of N,N-dimethylbenzylamine.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Azido-N,N-dimethylbenzamide is used as a precursor in the synthesis of various organic compounds, including triazoles and amines. It is also employed in click chemistry for the formation of stable triazole linkages.
Biology and Medicine: In biological research, this compound can be used as a photoaffinity label to study protein interactions. The azido group can be activated by UV light to form a reactive nitrene species that covalently binds to nearby biomolecules.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where the azido group can be utilized for cross-linking and functionalization.
Mecanismo De Acción
The mechanism of action of 4-Azido-N,N-dimethylbenzamide primarily involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group forms a highly reactive nitrene intermediate. This nitrene can insert into C-H, N-H, or O-H bonds, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in photoaffinity labeling and cross-linking applications.
Comparación Con Compuestos Similares
4-Azidobenzamide: Similar structure but lacks the dimethylamide group.
4-Azido-N-methylbenzamide: Contains a single methyl group instead of two.
4-Azido-N,N-diethylbenzamide: Contains ethyl groups instead of methyl groups.
Uniqueness: 4-Azido-N,N-dimethylbenzamide is unique due to the presence of both the azido and dimethylamide groups, which confer specific reactivity and solubility properties. The dimethylamide group can influence the electronic properties of the benzene ring, affecting the reactivity of the azido group.
Propiedades
Número CAS |
109244-05-5 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-azido-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10N4O/c1-13(2)9(14)7-3-5-8(6-4-7)11-12-10/h3-6H,1-2H3 |
Clave InChI |
AISFSLMYHGZMKG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
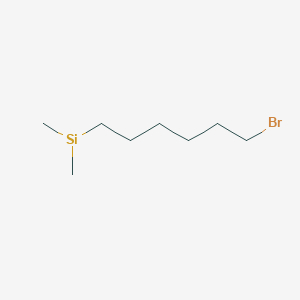

![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
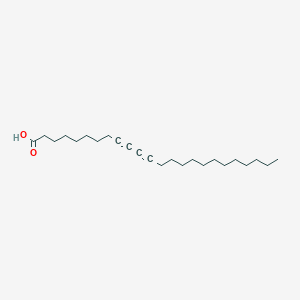
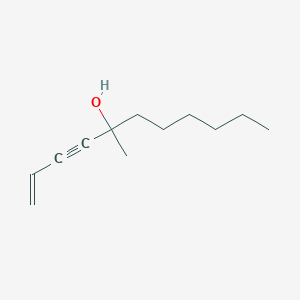
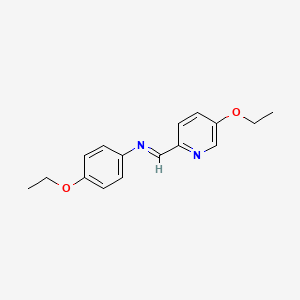
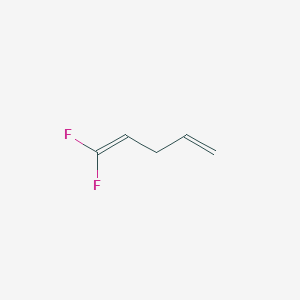

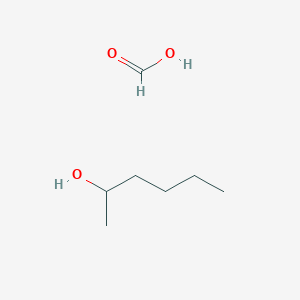
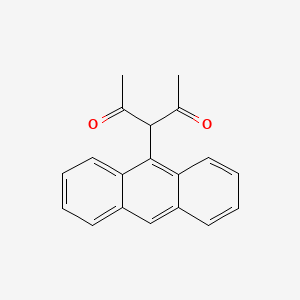
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
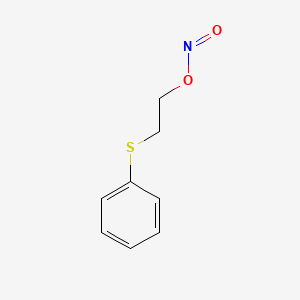
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
